molecular formula C6H13ClN2O2 B1431729 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1394040-78-8

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1431729
CAS No.: 1394040-78-8
M. Wt: 180.63 g/mol
InChI Key: WFHNFLOIOYXRKA-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 2-aminoethanol with methylamine, followed by cyclization to form the oxazolidinone ring. The hydrochloride salt is then formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride
  • 2-(Methylamino)ethanol
  • 3-(Dimethylamino)propiophenone hydrochloride

Uniqueness

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride, with the molecular formula C6H13ClN2O2, is a member of the oxazolidinone class of compounds. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating a library of oxazolidinones demonstrated that structural modifications can enhance the compound's ability to penetrate bacterial membranes and inhibit growth, particularly against Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth. For instance, certain analogues derived from oxazolidinones have shown MIC values in the range of 0.5 to 4 µg/mL against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cell survival .

The biological activity of this compound is primarily attributed to its ability to interact with ribosomal RNA and inhibit protein synthesis in bacteria. This mechanism is similar to other oxazolidinones like linezolid but with improved efficacy against certain resistant strains due to structural modifications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with related compounds:

Compound NameStructure TypeMIC (µg/mL)Notable Activity
LinezolidOxazolidinone1 - 8Broad-spectrum antibacterial
TedizolidOxazolidinone<0.5Enhanced activity against resistant strains
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one HClOxazolidinone derivative0.5 - 4Potentially anticancer properties

Case Study 1: Efficacy Against Resistant Strains

A recent publication highlighted the effectiveness of modified oxazolidinones against multi-drug resistant E. coli. The study found that specific modifications in the structure significantly improved permeability and reduced efflux pump mediated resistance .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of oxazolidinone derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor cell lines with an IC50 value around 10 µM .

Q & A

Q. Basic: What are the key considerations for crystallographic characterization of this compound?

Answer:
Crystallographic characterization requires high-quality single crystals and robust refinement software. For oxazolidinone derivatives, use SHELXL for structure refinement due to its precision in handling small-molecule data, including hydrogen bonding and torsional parameters . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate the structure using R-factor convergence (<5%) and check for twinning using PLATON or similar tools. Reference similar oxazolidinone structures (e.g., C19H16N4O2, P21/n space group) to confirm bond lengths and angles .

Q. Basic: How can NMR spectroscopy resolve ambiguities in the methylaminoethyl group’s configuration?

Answer:
Use 2D NMR (e.g., COSY, NOESY) to assign proton coupling and spatial proximity. For the methylaminoethyl side chain, compare 1^1H and 13^13C chemical shifts with analogous compounds (e.g., 3-{2-[(3-{(E)-2-[4-(Dimethylamino)phenyl]ethenyl}quinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one) to identify characteristic shifts for the methylamino group (δ ~2.3 ppm for CH3NH and δ ~3.5 ppm for adjacent CH2) . Deuterated solvents (e.g., D2O or DMSO-d6) enhance resolution for polar functional groups.

Q. Advanced: How to address discrepancies in reactivity predictions during synthesis?

Answer:
Discrepancies often arise from competing pathways (e.g., oxazolidinone ring-opening vs. side-chain oxidation). Use computational tools (DFT calculations) to model reaction intermediates and transition states. Experimentally, monitor reactions via in situ IR or LC-MS to detect transient species. For example, in analogous oxazolidinone syntheses, unexpected ring-opening by HCl can be mitigated by controlling stoichiometry and temperature during hydrochloride salt formation .

Q. Advanced: What strategies optimize crystallization for salts of zwitterionic oxazolidinones?

Answer:
Zwitterionic forms complicate crystallization due to charge delocalization. Use counterion screening (e.g., chloride vs. triflate) to modulate solubility. For hydrochloride salts, employ slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) at pH 4–5. Monitor crystal growth via microscopy and adjust supersaturation gradients. Reference monoclinic systems (e.g., P21/c with Z=4) for lattice packing insights .

Q. Basic: How to assess hydrolytic stability of the oxazolidinone ring under physiological conditions?

Answer:
Conduct accelerated stability studies in PBS (pH 7.4, 37°C) and analyze degradation products via HPLC-MS. Compare half-lives with structurally similar compounds (e.g., 3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one, t₁/₂ ~24h). Stabilize the ring by introducing electron-withdrawing groups or steric hindrance at the 5-position .

Q. Advanced: How to resolve overlapping diffraction signals in high-throughput crystallography?

Answer:
Implement multi-crystal data merging and use SHELXD for ab initio phasing to deconvolute overlapping reflections. For twinned crystals, apply HKLF5 format in SHELXL to refine twin laws. Validate with Rmerge (<10%) and CC1/2 (>70%) metrics. Pipeline tools like autoPROC or DIALS improve data integration for low-symmetry systems (e.g., monoclinic P21/n) .

Q. Basic: What safety protocols are critical for handling methylaminoethyl derivatives?

Answer:
Follow EC Regulation No. 1272/2008 guidelines: use fume hoods for powder handling, wear nitrile gloves, and store under inert gas (argon) to prevent oxidation. For spills, neutralize with 5% acetic acid and absorb with vermiculite. Emergency procedures align with CHEMTREC protocols (1-800-424-9300) for amine hydrochlorides .

Q. Advanced: How to analyze non-covalent interactions in the solid state?

Answer:
Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). For oxazolidinones, prioritize N–H···O and C–H···Cl interactions. Compare fingerprint plots with published data (e.g., C23H24N4O3·H2O, where O···H contributes 30% of interactions) . Pair with DFT-D3 dispersion corrections for energy calculations.

Q. Basic: What chromatographic methods separate enantiomers of chiral oxazolidinones?

Answer:
Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/IPA mobile phases. For hydrochloride salts, pre-treat with NH4OH to free the base and enhance enantiorecognition. Optimize retention factors (k’ 1–5) and selectivity (α >1.2) using DOE approaches .

Q. Advanced: How to validate force fields for molecular dynamics simulations of this compound?

Answer:
Benchmark against crystallographic B-factors and NMR NOE data. Parameterize the oxazolidinone ring using GAFF2 with RESP charges (HF/6-31G*). Validate torsional potentials via relaxed potential energy scans (e.g., for the methylaminoethyl side chain) . Use AMBER or GROMACS for trajectory analysis under physiological conditions (310 K, 1 atm).

Properties

IUPAC Name

3-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-2-3-8-4-5-10-6(8)9;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHNFLOIOYXRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCOC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-78-8
Record name 2-Oxazolidinone, 3-[2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride

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